1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N4O4S/c1-16(2)14-27-22(29)21-18(8-13-32-21)26(23(27)30)15-20(28)25-11-9-24(10-12-25)17-6-4-5-7-19(17)31-3/h4-8,13,16,21H,9-12,14-15H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAPMJMCVHWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N4O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also significant targets for new central nervous system (CNS) drug discovery .
Mode of Action
The compound acts as an alpha-blocker, lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It also influences the neurotransmission of catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied, and promising lead compounds have been identified . These properties significantly impact the compound’s bioavailability and its therapeutic potential .
Result of Action
The compound’s action results in the lowering of peripheral blood pressure . It also has the potential to prevent reflex tachycardia in patients . Its unique mechanism makes it useful in the treatment of hypertensive crises and perioperative hypertension .
Biochemical Analysis
Biochemical Properties
The compound 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has been found to interact with alpha1-adrenergic receptors. These receptors are among the most studied G protein-coupled receptors and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Cellular Effects
The compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes. For instance, the primary function of these receptors is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, this compound could potentially influence these processes.
Biological Activity
The compound 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thieno[3,2-d]pyrimidine family and has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
The primary biological activity of this compound is attributed to its interaction with key cytokines and enzymes involved in cancer proliferation:
- Target Enzymes : It primarily targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). Binding to the active site of these enzymes inhibits their biological activity, which is crucial in various cancer pathways.
- Pathway Interference : The compound's inhibition of MIF and D-DT affects the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation and survival.
Pharmacological Properties
Research has demonstrated several pharmacological properties of this compound:
- Anticancer Activity : It has shown significant suppression of non-small cell lung cancer cell proliferation in both 2D and 3D culture systems. The compound's efficacy is linked to its ability to inhibit D-DT activity, which is essential for cancer cell growth and survival.
- Water Solubility : A derivative of this compound exhibited sufficient water solubility, facilitating further pharmacokinetic studies and potential clinical applications.
Case Studies
Recent studies have evaluated the biological activity of thieno[3,2-d]pyrimidine derivatives:
-
Antitumor Efficacy :
- A study synthesized various thieno[3,2-d]pyrimidine derivatives and assessed their antiproliferative effects against multiple cancer cell lines (e.g., SU-DHL-6, WSU-DLCL-2). The most promising derivative exhibited an IC50 value of 0.55 μM against SU-DHL-6 cells with low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .
- These findings suggest a strong potential for these compounds as selective anticancer agents.
- Structure-Activity Relationship (SAR) :
Biochemical Analysis
The biochemical properties of the compound include:
| Property | Value/Description |
|---|---|
| Molecular Weight | Specific to the compound structure |
| Solubility | Adequate for pharmacological studies |
| Inhibition Profile | Targets MIF and D-DT |
| Cellular Impact | Suppresses proliferation in cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Core Heterocycle
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is compared to bioisosteric cores:
Key Insight : Thiophene fusion position ([3,2-d] vs. [2,3-d]) modulates electronic properties and binding affinity. Pyridine or pyrrole substitutions alter solubility and target selectivity.
Substituent Analysis at Position 1
The 2-oxoethyl-4-(2-methoxyphenyl)piperazine group is contrasted with other piperazine/piperidine derivatives:
Key Insight : The 2-methoxyphenyl group on piperazine enhances receptor affinity due to its electron-donating methoxy group. Sulfonyl or pyridine substitutions may redirect activity toward enzymatic targets.
Substituent Analysis at Position 3
The 2-methylpropyl (isobutyl) group is compared to alkyl and aryl substitutions:
Key Insight : Bulky alkyl groups (e.g., tert-butyl, isobutyl) improve membrane permeability, while aryl groups may enhance target binding via hydrophobic interactions.
Research Findings and Implications
- TRPA1 Inhibition: Thieno[3,2-d]pyrimidine-2,4-diones with condensed bicyclic structures and 3-atom linkers (e.g., PR-3) show moderate TRPA1 inhibition (pIC50: 6.5–8.5 μM). Thiazole-substituted analogs (PR-5) exhibit higher potency, suggesting heterocycle optimization is critical .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-amino-thieno[3,2-d]pyrimidines, involving amine coupling under reflux (e.g., 75% yield for compound 10c) .
- Therapeutic Potential: Piperazine-linked thienopyrimidines are explored for CNS disorders, while antiplasmodial derivatives highlight their versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
